Cas no 5331-77-1 (Docosanoic acid, sodiumsalt (1:1))

Docosanoic acid, sodiumsalt (1:1) 化学的及び物理的性質
名前と識別子
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- Docosanoic acid, sodiumsalt (1:1)
- Behenic acid, sodium salt
- Docosanoic acid sodium salt
- Docosansaeure, Natriumsalz
- Docosansaeure, Natrium-Verbindung
- Na n-docosanoate
- Natriumdocosanoat
- sodium behenate
- sodium docosanoate
- sodium ducosate
- sodium;docosanoate
- DTXCID6041397
- AS-56951
- behenic acid sodium salt
- UNII-H4W8BMK72F
- SODIUM BEHENATE [INCI]
- DTXSID0063785
- Docosanoic acid, sodium salt (1:1)
- AKOS028109626
- A10656
- H4W8BMK72F
- NSC-2325
- DB-210176
- 5331-77-1
- NSC 2325
- SCHEMBL346707
- Sodiumdocosanoate
- NS00081075
- EINECS 226-234-5
- Docosanoic acid, sodium salt
- Q27279639
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- MDL: MFCD01746200
- インチ: InChI=1S/C22H44O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);/q;+1/p-1
- InChIKey: CVYDEWKUJFCYJO-UHFFFAOYSA-M
- ほほえんだ: CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]
計算された属性
- せいみつぶんしりょう: 362.31629
- どういたいしつりょう: 362.316
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 20
- 複雑さ: 256
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 40.1A^2
じっけんとくせい
- ゆうかいてん: 79.95 deg C
- ふってん: 391.8°Cat760mmHg
- フラッシュポイント: 176.3°C
- 屈折率: 1.673
- PSA: 40.13
- LogP: 7.89290
Docosanoic acid, sodiumsalt (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Larodan | 42-2200-9-100mg |
Sodium Behenate |
5331-77-1 | >99% | 100mg |
€58.00 | 2025-03-07 | |
A2B Chem LLC | AB79092-250mg |
Sodium docosanoate |
5331-77-1 | 95% | 250mg |
$164.00 | 2024-04-19 | |
Aaron | AR003V1C-250mg |
sodium docosanoate |
5331-77-1 | 95% | 250mg |
$139.00 | 2025-01-22 | |
A2B Chem LLC | AB79092-500mg |
Sodium docosanoate |
5331-77-1 | 95% | 500mg |
$260.00 | 2024-04-19 | |
eNovation Chemicals LLC | D582479-5g |
sodium docosanoate |
5331-77-1 | 95% | 5g |
$500 | 2025-02-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737567-1g |
Sodium docosanoate |
5331-77-1 | 98% | 1g |
¥2600.00 | 2024-05-10 | |
Aaron | AR003V1C-1g |
sodium docosanoate |
5331-77-1 | 95% | 1g |
$347.00 | 2025-01-22 | |
1PlusChem | 1P003UT0-1g |
sodium docosanoate |
5331-77-1 | 95% | 1g |
$353.00 | 2024-04-30 | |
eNovation Chemicals LLC | D582479-5g |
sodium docosanoate |
5331-77-1 | 95% | 5g |
$500 | 2025-03-01 | |
Alichem | A450000935-1g |
Sodium docosanoate |
5331-77-1 | 95% | 1g |
$612.00 | 2023-09-01 |
Docosanoic acid, sodiumsalt (1:1) 関連文献
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1. Index of authors' names, 1925
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2. Proceedings of the Chemical Society
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William Clayton Annu. Rep. Prog. Chem. 1925 22 281
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4. Index of authors' names, 1922
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6. Studies on sol-gel transformations. I. The inverse sol-gel transformation of methylcellulose in waterE. Heymann Trans. Faraday Soc. 1935 31 846
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7. CCCLXXVII.—Unstable states of solutions of sodium behenateMary Evelyn Laing J. Chem. Soc. Trans. 1925 127 2751
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8. CXXXIII.—Studies of the constitution of soap solutions. Sodium behenate and sodium nonoateOriel Joyce Flecker,Millicent Taylor J. Chem. Soc. Trans. 1922 121 1101
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Christophe Sandt,Ferenc Borondics Analyst 2021 146 3942
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James William McBain,Kathleen Hay J. Chem. Soc. 1929 589
Docosanoic acid, sodiumsalt (1:1)に関する追加情報
Docosanoic Acid, Sodium Salt (1:1): A Comprehensive Overview
Docosanoic acid, sodium salt (1:1), also known as sodium docosanoate and identified by the CAS number 5331-77-1, is a significant compound in the realm of organic chemistry. This compound is a sodium salt of docosanoic acid, which is a saturated fatty acid with a 22-carbon chain. The (1:1) ratio indicates a stoichiometric balance between the acid and the sodium ion, making it a stable and versatile compound for various applications.
The chemical structure of docosanoic acid, sodium salt consists of a long hydrocarbon chain with a carboxylate group at one end. This structure imparts unique physical and chemical properties to the compound. It is commonly used in industries such as cosmetics, pharmaceuticals, and food additives due to its emulsifying and stabilizing capabilities. Recent studies have highlighted its potential in biotechnology, particularly in lipid formulations for drug delivery systems.
One of the most notable applications of sodium docosanoate is in the formulation of surfactants. Surfactants are essential in various consumer products, including detergents, shampoos, and cleaning agents. The long carbon chain of docosanoic acid provides excellent solubility properties, making it an ideal component for creating effective cleaning agents. Moreover, its biodegradability has made it a preferred choice in eco-friendly product formulations.
In the food industry, docosanoic acid, sodium salt is utilized as an emulsifier and stabilizer. It helps in maintaining the consistency and texture of food products such as margarine, spreads, and baked goods. Recent research has explored its role in enhancing the shelf life of these products by preventing lipid oxidation and microbial growth.
The pharmaceutical industry has also benefited from the unique properties of sodium docosanoate. It is employed as a component in lipid-based drug delivery systems due to its ability to form stable micelles and liposomes. These systems are crucial for delivering hydrophobic drugs efficiently to target sites within the body. Studies have shown that incorporating sodium docosanoate into such systems can improve drug bioavailability and reduce side effects.
In terms of synthesis, docosanoic acid can be derived from natural sources such as animal fats or plant oils through processes like saponification or hydrolysis. The conversion to its sodium salt involves neutralization with sodium hydroxide or other alkali metals. This process ensures the formation of a stable sodium salt with optimal solubility properties.
The physical properties of sodium docosanoate include a melting point around 45°C to 50°C and a density of approximately 0.9 g/cm³. These characteristics make it suitable for use in both solid and liquid formulations. Its solubility in water is moderate, which contributes to its effectiveness as an emulsifier.
Recent advancements in nanotechnology have opened new avenues for the application of sodium docosanoate strong>. Researchers are exploring its potential in creating nanoemulsions for targeted drug delivery and enhanced nutrient absorption. These innovations underscore the compound's versatility and relevance in modern scientific research.
In conclusion, docosanoic acid, sodium salt (1:1) strong>, with its unique chemical structure and versatile properties, continues to play a pivotal role across multiple industries. From everyday consumer products to cutting-edge pharmaceutical applications, this compound demonstrates remarkable adaptability and functionality. As research progresses, new applications for this compound are likely to emerge, further solidifying its importance in various fields.



